Boc-D-2-aminoadipic acid
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Overview
Description
Boc-D-2-aminoadipic acid is a useful research compound. Its molecular formula is C11H19NO6 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solvation Studies and Spectroscopic Analysis : Boc-protected amino acids, including derivatives similar to Boc-D-2-aminoadipic acid, have been utilized in solvation studies. For instance, N,C-protected Boc-Val-NH-C3H7 was investigated to understand solvent-dependent conformational preferences using VCD spectroscopy and theoretical approaches, highlighting its application in studying solute-solvent interactions (Bünnemann & Merten, 2016).
Diffusional Behavior in Solid-Phase Reaction Field : The diffusion coefficients of tert-butyloxycarbonyl-l-phenylalanine (Boc-Phe), a compound related to this compound, were determined in various solvents and solid-phase reaction fields. This study is significant in understanding the behavior of such compounds in different reaction environments (Yamane et al., 2002).
Role in Protein Oxidation : In a study focused on the aging human skin, 2-aminoadipic acid, a product of lysine oxidation in proteins, was measured, providing insights into the role of such compounds in biological aging and related conditions (Sell et al., 2007).
Biocatalysis and Biochemical Sensing : Boc-protected amino acids have been employed in the development of biochemical sensing methods. For instance, a study utilized a eukaryote in conjunction with a double-mediator system for biochemical oxygen demand sensing, demonstrating the application in environmental monitoring (Nakamura et al., 2007).
Synthesis of Novel Compounds : Boc-protected amino acids are pivotal in the synthesis of novel compounds, such as in the study that achieved native chemical ligation at phenylalanine for the synthesis of a specific compound, showcasing its utility in synthetic chemistry (Crich & Banerjee, 2007).
Peptide Synthesis and Modifications : Various methods of peptide synthesis utilize Boc-protected amino acids. For example, a study discussed the synthesis of racemic 2-amino-5-hexenoic acid and its resolution, highlighting the role of Boc protection in creating enantiomerically pure compounds (Krishnamurthy et al., 2015).
Biosensor Development : The development of biosensors often involves Boc-protected amino acids. A study on a glucose/O2 biofuel cell used DNA/CNTs as a platform for immobilizing enzymes, demonstrating the integration of such compounds in advanced sensor technology (Korani & Salimi, 2015).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Boc-D-2-aminoadipic acid is a derivative of 2-aminoadipic acid (2-AAA), which has been associated with diabetes risk
Cellular Effects
2-aminoadipic acid, a related compound, has been associated with diabetes risk and insulin resistance . It is suggested that 2-aminoadipic acid could be a potential modulator of glucose homeostasis in humans .
Molecular Mechanism
It is known to be a glutamate analog
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. 2-aminoadipic acid has been associated with diabetes risk up to 12 years before the onset of overt disease .
Dosage Effects in Animal Models
In animal models, 2-aminoadipic acid has been shown to lower fasting plasma glucose levels in mice fed both standard chow and high-fat diets . The dosage effects of this compound in animal models have not been well-studied.
Metabolic Pathways
2-aminoadipic acid, a related compound, has been associated with diabetes risk and insulin resistance .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575451 |
Source
|
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110544-97-3 |
Source
|
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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